![molecular formula C20H22O4 B5529125 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5529125.png)
6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of chromene derivatives, such as the one you're interested in, are significant due to their presence in various natural products and their potential applications in medicinal chemistry and material science. These compounds are known for their diverse biological activities and applications in organic synthesis.
Synthesis Analysis
A novel protocol for the synthesis of related chromene derivatives utilizes a domino O-acylation/α-addition cyclization/alcoholysis reaction, highlighting mild conditions and high bond efficiency (Teimouri & Inanloo, 2018). Another method involves microwave-assisted cyclization under mildly basic conditions to synthesize benzo[c]chromen-6-ones and their tetrahydro analogues (Dao et al., 2018).
Molecular Structure Analysis
The structure of closely related compounds has been determined through X-ray diffraction, revealing specific conformational details that are crucial for understanding the reactivity and properties of these molecules (Kirillov et al., 2016).
Chemical Reactions and Properties
Reactions involving cyclohexanone derivatives and their transformation into tetrahydro-4H-chromene derivatives highlight the versatility and reactivity of these compounds (Mohareb & Abdo, 2021). Such reactions are pivotal for the synthesis of compounds with potential biological applications.
Physical Properties Analysis
The physical properties, such as crystalline structure and conformation, of chromene derivatives are integral for understanding their chemical behavior. Studies have shown that these compounds can exhibit diverse conformations, which affect their reactivity and interaction with biological targets (Wojciechowski et al., 2008).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including reactivity patterns and potential for functionalization, have been explored in various studies. For instance, organocatalysis has been used for the synthesis of 2-amino-4H-chromene derivatives, showcasing the adaptability and utility of these compounds in synthetic chemistry (Ding & Zhao, 2010).
Future Directions
The future directions for research on this compound could include determining its synthesis, molecular structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. This would require extensive experimental work in a well-equipped laboratory. Additionally, the potential applications of this compound in fields such as medicine, materials science, or environmental science could be explored .
properties
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-12-17(23-19(21)13-6-3-2-4-7-13)11-10-15-14-8-5-9-16(14)20(22)24-18(12)15/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWWQFMGYHQPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

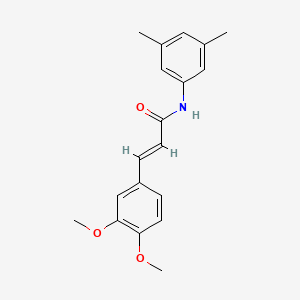
![1-(3,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5529051.png)
![4-({[(3-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5529053.png)
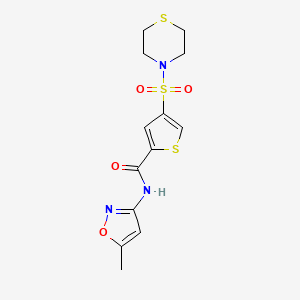

![N-[2-chloro-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5529072.png)
![4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5529078.png)
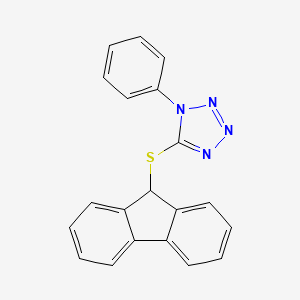
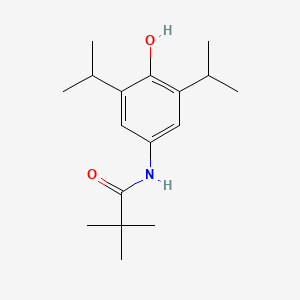
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5529107.png)
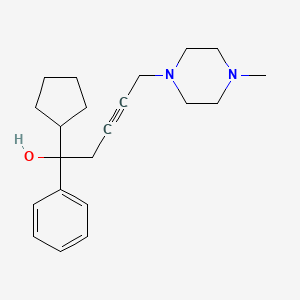
![4-[4-(methylthio)phenyl]-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5529123.png)
![methyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5529131.png)
![1-cyclohexyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5529136.png)